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Compound of Interest

Compound Name: POLYBUFFER 74

Cat. No.: B1165713 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for the cleaning and storage of chromatography columns used with Polybuffer™ 74.

Troubleshooting Guide
This guide addresses common issues that may arise during chromatofocusing experiments

using Polybuffer™ 74.

Issue: Poor Peak Resolution

Poor resolution of protein peaks can be caused by several factors.

Sub-optimal Elution Conditions: The pH gradient may not be optimal for the separation of the

target proteins.

Column Overloading: Applying too much sample to the column can lead to broad, poorly

resolved peaks.

Poorly Packed Column: An inefficiently packed column can result in peak broadening and

reduced resolution.

Precipitated Proteins: Proteins precipitating on the column can interfere with the separation.

Microbial Growth: Contamination within the column can affect its performance.
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Issue: Fluctuating pH Gradient

An unstable or fluctuating pH gradient can significantly impact the reproducibility and resolution

of your separation.

Incorrect Buffer Preparation: Errors in the pH or concentration of the start or elution buffers.

Presence of CO2: Dissolved carbon dioxide in the buffers can disrupt the pH gradient.

Incorrect Counter-ion: Using an inappropriate counter-ion can interfere with gradient

formation. Acetate, for instance, is not recommended for use with Polybuffer™ 74.

Issue: High Back Pressure

An increase in back pressure is a common indication of a column blockage.

Precipitated Proteins: Proteins that have precipitated at the top of the column or within the

column bed are a frequent cause of increased back pressure.

Clogged Filters: The column inlet or outlet frits may be blocked by particulate matter from the

sample or buffers.

Microbial Growth: Bacterial or fungal growth within the column can lead to blockages.

Frequently Asked Questions (FAQs)
Cleaning

Q1: What is the recommended general cleaning procedure for a column used with Polybuffer™

74?

A1: A general cleaning protocol aims to remove common contaminants and is recommended

after each run. For a more stringent clean, a multi-step procedure is advised. It is often

beneficial to reverse the direction of flow during column cleaning to flush out contaminants

more effectively.[1]

Q2: How do I remove precipitated proteins from my column?
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A2: Precipitated proteins can often be removed by washing the column with a solution of 2 M

NaCl.[1] For more stubborn precipitates, an enzymatic digestion can be employed.

Q3: How can I remove lipids or hydrophobically-bound proteins?

A3: To remove lipids and hydrophobically-bound proteins, a wash with an organic solvent or a

detergent solution is effective. Before using organic solvents, it is crucial to wash the column

with water to prevent salt precipitation.[1]

Storage

Q4: What is the correct procedure for short-term storage of my column?

A4: For short-term storage (up to two days), the column can be kept in the start buffer.

Q5: How should I prepare my column for long-term storage?

A5: For long-term storage, it is essential to wash the column with distilled water to remove any

salts, followed by equilibration with 20% ethanol to prevent microbial growth.[2][3]

Experimental Protocols
Standard Column Cleaning Protocol
This protocol is designed for routine cleaning of columns after use with Polybuffer™ 74.
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Step Reagent Volume Purpose

1 2 M NaCl 2 column volumes
Remove ionically

bound molecules.[1]

2 1 M NaOH 4 column volumes

Remove strongly

bound proteins and

other contaminants.[1]

3 2 M NaCl 2 column volumes

Remove any

remaining NaOH-

sensitive

contaminants.[1]

4 Distilled Water 2 column volumes
Rinse out salt and

NaOH.[1]

5 Start Buffer 4 column volumes
Equilibrate the column

for the next run.[1]

Column Storage Protocol
This protocol outlines the steps for preparing a column for long-term storage.

Step Reagent Volume Purpose

1 Distilled Water 5 column volumes
Remove all buffers

and salts.

2 20% Ethanol 5 column volumes
Prevent microbial

growth.
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Caption: Workflow for column cleaning and long-term storage procedures.
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Caption: Troubleshooting decision tree for common chromatofocusing issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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